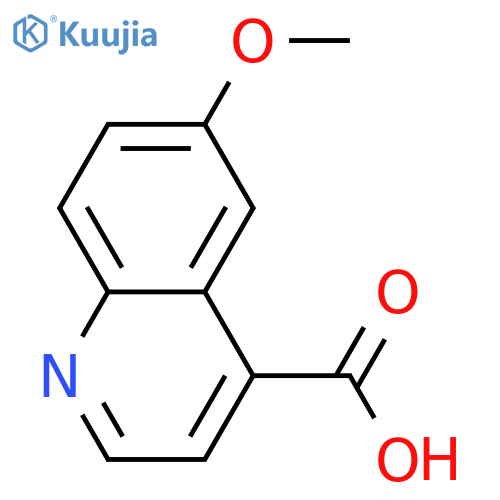

Synthesis of ethyl quininate

,

Journal of Organic Chemistry,

1946,

11,

803-11